molecular formula C11H17N3O B2510362 5-(4-Methoxypiperidin-1-yl)pyridin-2-amine CAS No. 866620-43-1

5-(4-Methoxypiperidin-1-yl)pyridin-2-amine

Cat. No.: B2510362
CAS No.: 866620-43-1
M. Wt: 207.277
InChI Key: JQGTYCOGGJMOQF-UHFFFAOYSA-N
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Description

5-(4-Methoxypiperidin-1-yl)pyridin-2-amine is a chemical compound with the molecular formula C12H19N3O It is characterized by the presence of a pyridine ring substituted with an amine group at the 2-position and a 4-methoxypiperidin-1-yl group at the 5-position

Scientific Research Applications

5-(4-Methoxypiperidin-1-yl)pyridin-2-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxypiperidin-1-yl)pyridin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyridine and 4-methoxypiperidine.

    Nucleophilic Substitution: The 2-chloropyridine undergoes nucleophilic substitution with 4-methoxypiperidine in the presence of a base, such as potassium carbonate, to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxypiperidin-1-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or piperidine ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles and electrophiles in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 5-(4-Methoxypiperidin-1-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methylpiperazin-1-yl)pyridin-2-amine: This compound has a similar structure but with a methyl group instead of a methoxy group on the piperidine ring.

    5-(4-Ethylpiperazin-1-yl)pyridin-2-amine: This compound features an ethyl group on the piperidine ring instead of a methoxy group.

Uniqueness

5-(4-Methoxypiperidin-1-yl)pyridin-2-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds, making it valuable for certain applications.

Properties

IUPAC Name

5-(4-methoxypiperidin-1-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-15-10-4-6-14(7-5-10)9-2-3-11(12)13-8-9/h2-3,8,10H,4-7H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGTYCOGGJMOQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CN=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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